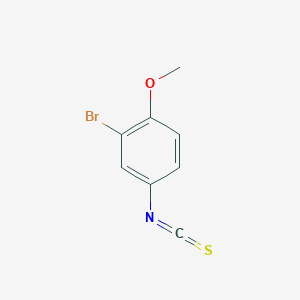
3-Bromo-4-methoxyphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxyphenyl isothiocyanate is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an isothiocyanate functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxyphenyl isothiocyanate typically involves the reaction of 3-bromo-4-methoxyaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The bromine atom and methoxy group can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution.
Oxidized or Reduced Products: Depending on the specific reagents and conditions used.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-4-methoxyphenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Employed in the study of enzyme inhibition and protein labeling.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxyphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical research.
Comparison with Similar Compounds
- 3-Bromophenyl Isothiocyanate
- 4-Methoxyphenyl Isothiocyanate
- 2-Bromophenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
Comparison: 3-Bromo-4-methoxyphenyl isothiocyanate is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other isothiocyanate derivatives.
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromo-4-isothiocyanato-1-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 |
InChI Key |
WOSIFUNWBFGHEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















